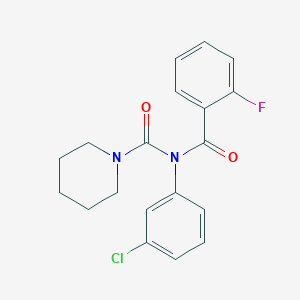

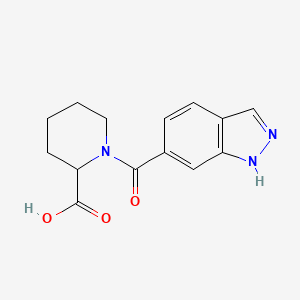

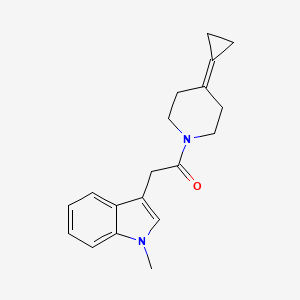

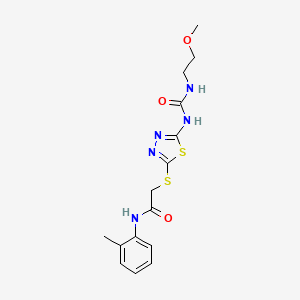

1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid” is a complex organic compound . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The main resonances in the 1H-NMR spectra of the 1H-indazole carboxylic acid derivatives in MeOD are: four resonances at δ = 7.12-7.76 ppm, usually as two one proton doublets (4-H and 7-H) and two one proton triplets (5-H and 6-H), a singlet (or a doublet with J = 0.6 Hz) at δ = 7.98-8.04 ppm corresponding to the 3-H proton, a triplet for the NC H2 protons at δ = 4.38-5.22 ppm, and resonances at δ = 1.23-2.91 ppm for the C H2 protons .

Chemical Reactions Analysis

Indazoles can be synthesized through various methods, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

Compounds derived from the Michael condensation of α, β-unsaturated carbonyl compounds, including those related to 1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid, have been synthesized and screened for their antibacterial activity. These compounds, including indazole derivatives, exhibit potential antibacterial properties, highlighting their importance in medicinal chemistry and drug design (Dawane et al., 2009).

Catalytic and Photoluminescent Applications

A study on coordination polymers based on a triazole-linked tetracarboxylic acid ligand, which shares structural features with this compound, demonstrated improved catalytic activity and photoluminescence properties. These findings suggest the potential of such compounds in catalysis and as functional materials for sensing and light-emitting applications (Wang et al., 2016).

Antimicrobial Agents

Research into 1,4-disubstituted 1,2,3-triazole derivatives, structurally related to this compound, shows these compounds as potential antimicrobial agents. Their moderate to good activities against both bacterial and fungal strains suggest their utility in developing new antimicrobial therapies (Jadhav et al., 2017).

Magnetic and Structural Analysis

Studies on metal–organic hybrid materials using ligands related to this compound have revealed fascinating magnetic properties and crystal structures. These findings underscore the potential of such compounds in the development of materials with specific magnetic properties (Ahmad et al., 2012).

Mecanismo De Acción

Target of Action

Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and h-sgk (human serum and glucocorticoid dependent kinase) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

This could lead to alterations in cellular processes such as cell cycle progression and DNA damage response .

Biochemical Pathways

Given its potential interaction with kinases like chk1, chk2, and h-sgk, it may influence pathways related to cell cycle regulation and dna damage response .

Result of Action

Given its potential interaction with kinases, it may influence cellular processes such as cell cycle progression and dna damage response .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the chemical shifts of the compound depend on the solvents used . .

Propiedades

IUPAC Name |

1-(1H-indazole-6-carbonyl)piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-13(17-6-2-1-3-12(17)14(19)20)9-4-5-10-8-15-16-11(10)7-9/h4-5,7-8,12H,1-3,6H2,(H,15,16)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVKQAANTADAGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)C2=CC3=C(C=C2)C=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (2R,3R)-2,3-bis(benzoyloxy)succinate](/img/structure/B2871034.png)

![5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2871035.png)

![methyl N-(4-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}phenyl)carbamate](/img/structure/B2871037.png)

![2-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2871046.png)

![2-Amino-6-ethyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2871050.png)